molecular formula C15H12BrF2NOS B4120497 2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide

2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B4120497
M. Wt: 372.2 g/mol
InChI Key: GXNYJAFUACAXCP-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide is an organic compound that features a bromobenzylthio group and a difluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of the bromobenzylthio intermediate: This step involves the reaction of 2-bromobenzyl chloride with a thiol compound under basic conditions to form the bromobenzylthio intermediate.

    Acylation reaction: The bromobenzylthio intermediate is then reacted with 3,4-difluoroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The thioether group can be oxidized to a sulfoxide or sulfone, and the amide group can undergo reduction to an amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation reactions: Products include sulfoxides and sulfones.

    Reduction reactions: Products include amines and other reduced forms of the compound.

Scientific Research Applications

2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Medicinal chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylthio group may facilitate binding to hydrophobic pockets, while the difluorophenylacetamide moiety can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide
  • 2-[(2-bromobenzyl)thio]-N-(2,6-diethylphenyl)acetamide

Uniqueness

2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide is unique due to the presence of both bromobenzylthio and difluorophenylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF2NOS/c16-12-4-2-1-3-10(12)8-21-9-15(20)19-11-5-6-13(17)14(18)7-11/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNYJAFUACAXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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